2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one
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Overview
Description
2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H20O3 It is a cyclopentanone derivative featuring a benzyl group and a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, benzyl bromide, and dimethoxymethane.
Formation of Intermediate: Cyclopentanone undergoes a reaction with benzyl bromide in the presence of a base such as sodium hydride to form 2-benzylcyclopentanone.
Dimethoxymethylation: The intermediate 2-benzylcyclopentanone is then reacted with dimethoxymethane in the presence of an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzyl-substituted carboxylic acids or diketones.
Reduction: Formation of 2-benzyl-3-(dimethoxymethyl)cyclopentanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Benzylcyclopentanone: Lacks the dimethoxymethyl group, making it less versatile in certain reactions.
3-(Dimethoxymethyl)cyclopentanone:
Uniqueness: 2-Benzyl-3-(dimethoxymethyl)cyclopentan-1-one is unique due to the presence of both benzyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61659-09-4 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-benzyl-3-(dimethoxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-15(18-2)12-8-9-14(16)13(12)10-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3 |
InChI Key |
QSBQBIVFXOMASK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC(=O)C1CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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